molecular formula C12H10ClFN4O B2463590 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 2061824-89-1

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone

Cat. No.: B2463590
CAS No.: 2061824-89-1
M. Wt: 280.69
InChI Key: FWBWIKLUBVJZMC-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, an azetidine ring, and a phenyl ring. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three nitrogen atoms and two carbon atoms . The azetidine ring is a four-membered cyclic amine, and the phenyl ring is a six-membered aromatic ring with a chlorine and a fluorine substituent .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via click chemistry or Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the 1,2,3-triazole ring, the azetidine ring, and the phenyl ring. The 1,2,3-triazole ring is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,3-triazole ring could contribute to its solubility in polar solvents .

Scientific Research Applications

Microwave-Assisted Synthesis and X-ray Structural Studies

An efficient approach for the regioselective synthesis of related compounds, such as (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, using microwave-assisted Fries rearrangement was developed. This method is solvent-free and catalyst-free, emphasizing its environmental friendliness. The crystallographic analysis and theoretical studies using density functional theory (DFT) calculations were performed to understand the molecular interactions and energy frameworks of these compounds (Moreno-Fuquen et al., 2019).

Antimicrobial Activity Studies

A series of related compounds, 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, were synthesized and evaluated for their antimicrobial activity. This study highlights the potential of such compounds in developing new antimicrobial agents (Nagamani et al., 2018).

Biological Activity Evaluation

Novel triazole analogues of piperazine, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, were synthesized and tested for antibacterial activity against various human pathogenic bacteria. Some of these compounds demonstrated significant inhibition of bacterial growth, suggesting their potential as therapeutic agents (Nagaraj et al., 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were conducted. These studies contribute to the understanding of the molecular structure and potential applications of such compounds (Kariuki et al., 2021).

Synthesis and Screening for Biological Activity

The synthesis and subsequent screening of fluoro substituted pyrazolyl benzoxazoles for their biological activity were performed. The synthesized compounds were characterized spectroscopically and evaluated for various biological activities, demonstrating the diverse potential of these compounds in scientific research (Jadhav et al., 2015).

Antitumor Activity Assessment

The synthesized compound, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, demonstrated distinct inhibition on the proliferation of various cancer cell lines, indicating its potential use in antitumor applications (Tang & Fu, 2018).

Mechanism of Action

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4O/c13-11-5-8(14)1-2-10(11)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBWIKLUBVJZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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